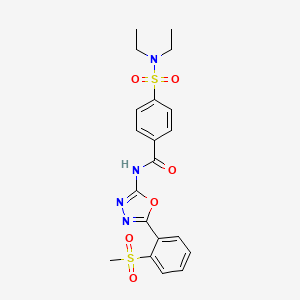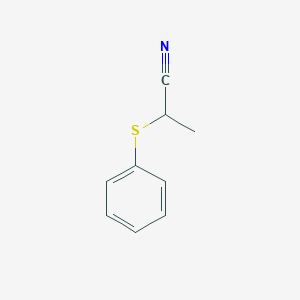
1-(1-甲基环丙基)-3-苯基丙烷-1,3-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1-(1-Methylcyclopropyl)ethanone” is a chemical compound used as a pharmaceutical intermediate and an intermediate in organic synthesis . It is also known as “Methyl 1-methylcyclopropyl ketone” with a molecular formula of C6H10O .
Molecular Structure Analysis
The molecular formula of “1-(1-Methylcyclopropyl)ethanone” is C6H10O . The average mass is 98.143 Da and the monoisotopic mass is 98.073166 Da .
Physical And Chemical Properties Analysis
“1-(1-Methylcyclopropyl)ethanone” is a clear colorless to yellow liquid . It has a refractive index of 1.4320 to 1.4350 at 20°C .
科学研究应用
化学中的机理研究
Butler、Hussain 和 Leitch(1980 年)的研究深入探讨了 1-苯基丙烷-1,2-二酮在酸性溶液中与尿素及其衍生物的反应,从而形成双环和螺环化合物。这些发现表明在合成复杂有机结构和探索涉及类似二酮化合物的反应机理方面具有潜在应用 (Butler、Hussain 和 Leitch,1980 年)。
氧化裂解研究
Rao 和 Pritzkow(1987 年)对炔烃中 CC 三键的氧化裂解形成 α-二羰基化合物(包括 1-苯基丙烷-1,2-二酮)的研究揭示了有机合成中氧化过程和中间体的见解。这项研究可用于了解相关二酮化合物的氧化行为 (Rao 和 Pritzkow,1987 年)。
结构与性质分析
Emsley、Freeman、Hursthouse 和 Bates(1987 年)对 β-二酮进行了结构和性质分析,揭示了它们的顺式二酮构象,并讨论了对无环 β-二酮的固态行为的影响。这项研究为理解各种状态下类似二酮化合物的物理性质和结构行为提供了基础 (Emsley 等,1987 年)。
光化学应用
Košmrlj 和 Šket(2007 年)探索了 1,3-二芳基丙烷-1,3-二酮的光环化成黄酮,重点介绍了由二酮前体光诱导合成黄酮的途径。这项研究表明通过类似二酮化合物的 photochemical 反应合成类黄酮化合物的可能应用 (Košmrlj 和 Šket,2007 年)。
路易斯酸催化的反应
Lifchits 和 Charette(2008 年)描述了路易斯酸催化的活化环丙烷与胺亲核试剂的开环,展示了在对映选择性合成中的应用。该方法可适用于涉及环丙基的复杂分子的合成,类似于目标化合物 (Lifchits 和 Charette,2008 年) 中的环丙基。
安全和危害
作用机制
Target of Action
The primary target of 1-(1-Methylcyclopropyl)-3-phenylpropane-1,3-dione is the ethylene receptor in plants . Ethylene is a natural plant hormone that regulates various processes such as the ripening of climacteric fruit, the opening of flowers, and the shedding of leaves .
Mode of Action
1-(1-Methylcyclopropyl)-3-phenylpropane-1,3-dione interacts with its target by tightly binding to the ethylene receptor in plants . This binding blocks the effects of ethylene, acting as a competitive inhibitor . This means that 1-(1-Methylcyclopropyl)-3-phenylpropane-1,3-dione competes with ethylene for the same binding site on the receptor, thereby inhibiting the action of ethylene .
Biochemical Pathways
The binding of 1-(1-Methylcyclopropyl)-3-phenylpropane-1,3-dione to the ethylene receptor affects the ethylene signaling pathway . This pathway is crucial for various processes in plants, including fruit ripening, flower opening, and leaf shedding . By inhibiting this pathway, 1-(1-Methylcyclopropyl)-3-phenylpropane-1,3-dione slows down these processes .
Result of Action
The molecular and cellular effects of 1-(1-Methylcyclopropyl)-3-phenylpropane-1,3-dione’s action include the inhibition of ethylene responses in plants . This results in slowed ripening of fruit, delayed opening of flowers, and reduced leaf shedding . These effects help maintain the freshness of fruits and flowers, extending their shelf life .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(1-Methylcyclopropyl)-3-phenylpropane-1,3-dione. For example, it is used in enclosed sites, such as coolers, truck trailers, greenhouses, storage facilities, and shipping containers . These controlled environments likely enhance the effectiveness of 1-(1-Methylcyclopropyl)-3-phenylpropane-1,3-dione by maintaining optimal conditions for its action .
属性
IUPAC Name |
1-(1-methylcyclopropyl)-3-phenylpropane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-13(7-8-13)12(15)9-11(14)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VROSZUDQONYAAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C(=O)CC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1536258-76-0 |
Source


|
| Record name | 1-(1-methylcyclopropyl)-3-phenylpropane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


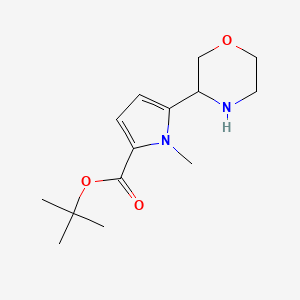
![3-[(3-methyl-1H-pyrazol-5-yl)ethanimidoyl]dihydro-2(3H)-furanone](/img/structure/B2688094.png)
![1-(1,3-Benzodioxol-5-yl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2688095.png)
![[1-(Aminomethyl)-2-phenylcyclopropyl]methanol](/img/structure/B2688098.png)
![1-[3-(Methanesulfonylmethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2688101.png)
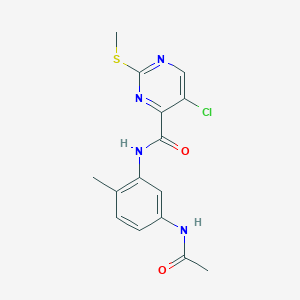
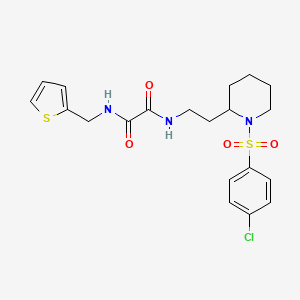
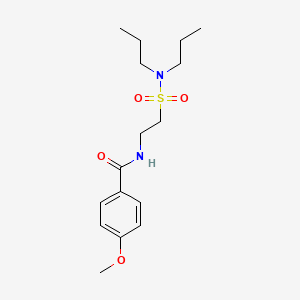


![Ethyl 4-[(2-chlorophenyl)methylcarbamoyl]-1-ethyl-3,5-dimethylpyrrole-2-carboxylate](/img/structure/B2688109.png)
